N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide
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Overview
Description
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique molecular structure, which includes a benzothiazole ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl group is introduced at the 6th position of the benzothiazole ring through electrophilic substitution reactions.
Coupling Reactions: The phenyl ring with an isopropyl group is coupled to the benzothiazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the amide bond, converting it to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anti-inflammatory and antimicrobial activities, making it a candidate for drug development.
Materials Science: Its unique structure allows it to be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Exhibits similar anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Used in the development of anti-inflammatory drugs.
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Studied for its antiviral properties.
Uniqueness
N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-4-(PROPAN-2-YL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness enhances its efficacy in medicinal and industrial applications compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C24H22N2OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H22N2OS/c1-15(2)17-5-7-18(8-6-17)23(27)25-20-11-9-19(10-12-20)24-26-21-13-4-16(3)14-22(21)28-24/h4-15H,1-3H3,(H,25,27) |
InChI Key |
GQBDNVVOCSDAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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